molecular formula C23H24N4O3S B6584132 N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251567-93-7

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B6584132
CAS No.: 1251567-93-7
M. Wt: 436.5 g/mol
InChI Key: FUOFBWYONZGSKM-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine-heterocyclic scaffold. The compound consists of:

  • Benzamide core: A 4-methoxy-substituted benzyl group attached to the amide nitrogen.
  • Pyrazine linkage: A pyrazine ring substituted at position 3 with thiomorpholine (a sulfur-containing morpholine analog) and connected to the benzamide via an ether bond at position 2.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-29-19-6-2-17(3-7-19)16-26-22(28)18-4-8-20(9-5-18)30-23-21(24-10-11-25-23)27-12-14-31-15-13-27/h2-11H,12-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOFBWYONZGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-methoxybenzyl)-4-aminobenzoic acid.

    Attachment of the Pyrazine Ring: The next step involves the introduction of the pyrazine ring. This can be done by reacting the intermediate with 3-(thiomorpholin-4-yl)pyrazine-2-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study various biochemical pathways.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The presence of the pyrazine and thiomorpholine rings suggests potential interactions with nucleophilic sites in proteins, possibly inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzamide derivatives with variations in heterocyclic cores, substituents, and functional groups. Key distinctions are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Substituent Benzamide Substituent Key Features Reference
Target Compound Benzamide + pyrazine Thiomorpholin-4-yl at pyrazine C3 4-Methoxybenzyl Sulfur atom in thiomorpholine enhances lipophilicity and potential for sulfur-π interactions. N/A
N-(3,4-Dimethoxybenzyl)-4-{[3-(4-Morpholinyl)pyrazin-2-yl]oxy}benzamide Benzamide + pyrazine Morpholin-4-yl at pyrazine C3 3,4-Dimethoxybenzyl Morpholine (oxygen analog) reduces lipophilicity; additional methoxy group may improve solubility.
4-Methoxy-N-[4-(4-Pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole Pyrrolidinylsulfonylphenyl at thiazole C4 4-Methoxybenzyl Thiazole core with sulfonamide group; distinct electronic profile due to sulfonyl moiety.
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide Benzamide + thiazole p-Tolyl and phenyl at thiazole C4/C5 4-Methoxybenzyl Bulky aryl substituents may sterically hinder target engagement.
N-[[Tetrahydro-4-(4-Phenyl-2-thiazolyl)-2H-pyran-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Benzamide + oxadiazole + thiazole Trifluoromethyl-oxadiazole and phenyl-thiazole Tetrahydro-2H-pyran linker Oxadiazole introduces strong electron-withdrawing effects; CF₃ group enhances metabolic stability.

Key Observations

Heterocycle Impact: Pyrazine-based analogs (e.g., target compound vs. ) differ in substituent electronic properties. Thiazole and oxadiazole cores (e.g., ) introduce rigidity and varied hydrogen-bonding capabilities, which may alter target selectivity.

Substituent Effects: The 4-methoxybenzyl group in the target compound is a common feature in antimicrobial and kinase-inhibiting agents, as seen in thieno[2,3-d]pyrimidine derivatives . Dimethoxybenzyl substituents (e.g., ) enhance solubility but may reduce binding affinity due to steric effects.

Synthetic Flexibility :

  • The target compound’s pyrazine-thiomorpholine motif is synthetically accessible via nucleophilic aromatic substitution, similar to methods used for triazole-thione derivatives .
  • In contrast, thiazole- and oxadiazole-containing analogs require multi-step cyclization or coupling reactions .

Research Findings and Implications

  • Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom contributes to a larger molecular volume (∼15% increase in polar surface area) and higher logP (∼0.5 units) compared to morpholine, as inferred from related compounds . This may favor blood-brain barrier penetration or interaction with cysteine-rich enzymatic sites.
  • Biological Activity Trends : Pyrazine-based benzamides (e.g., ) are reported in kinase inhibition studies, while thiazole derivatives (e.g., ) show antimicrobial activity. The target compound’s dual functionality (thiomorpholine + pyrazine) positions it as a candidate for dual-target inhibitors.
  • Stability Considerations : IR and NMR data from analogous triazole-thiones suggest tautomeric stability in the thione form, which may extend to the target compound’s pyrazine-thiomorpholine system.

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